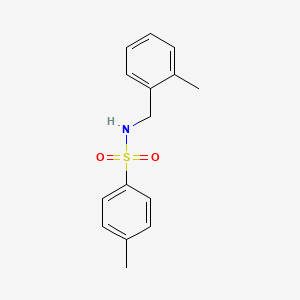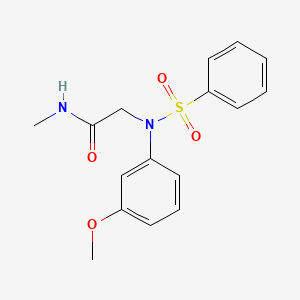
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. MPA is a small molecule that belongs to the class of glycine transporter inhibitors and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPA involves the inhibition of the glycine transporter, which is responsible for the uptake of glycine in the brain. By inhibiting this transporter, MPA can increase the levels of glycine in the brain, which can lead to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and physiological effects:
MPA has been shown to have a range of biochemical and physiological effects. In addition to its effects on glycine uptake in the brain, MPA has also been shown to have anti-inflammatory and antioxidant properties. These properties make MPA a promising candidate for the treatment of various diseases, such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the glycine transporter. However, MPA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MPA. One area of research is in the development of new and more efficient synthesis methods for MPA. Another area of research is in the identification of new applications for MPA, such as in the treatment of other neurological disorders or in the development of new drugs for cancer and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPA and to determine its potential toxicity at different concentrations.
Méthodes De Synthèse
The synthesis of MPA can be achieved through a multi-step process involving the reaction of various starting materials. The most common method involves the reaction of N-methyl-N-(phenylsulfonyl)glycine with 3-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. MPA has been shown to inhibit the uptake of glycine in the brain, which can lead to increased levels of glycine and improved cognitive function.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-7-6-8-14(11-13)22-2)23(20,21)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEZPCGGHYSHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methoxyphenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
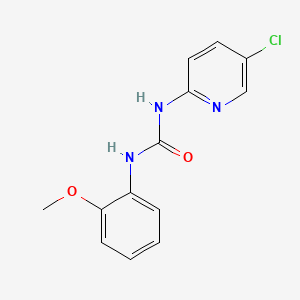
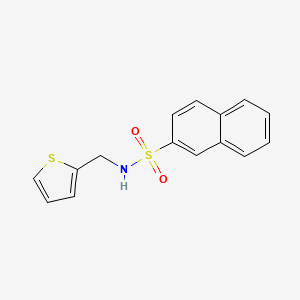
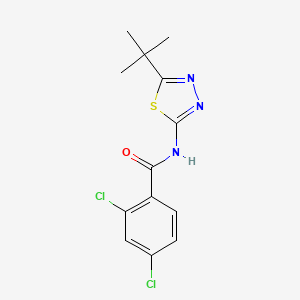
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
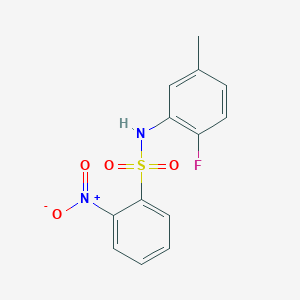
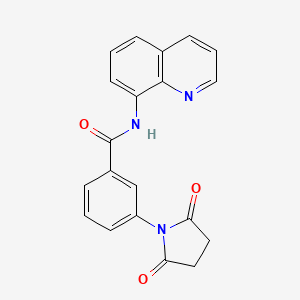
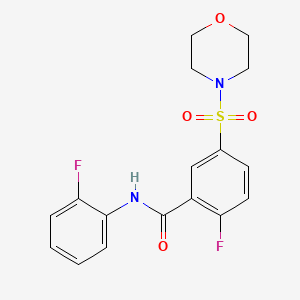
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)


